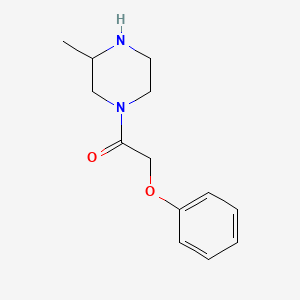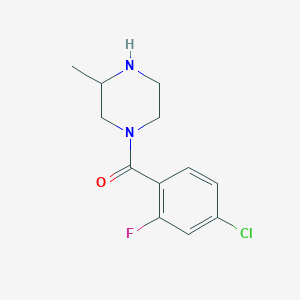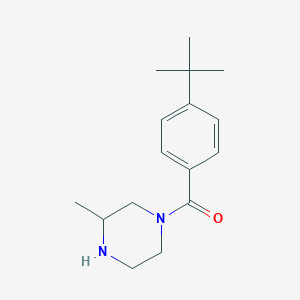
1-(1,4-Diazepan-1-yl)nonan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(1,4-Diazepan-1-yl)nonan-1-one” is a chemical compound with the molecular formula C14H28N2O . It is a derivative of 1,4-diazepine, a two nitrogen containing seven-membered heterocyclic compound .
Synthesis Analysis
The synthesis of 1,4-diazepines, including derivatives like “this compound”, has been a subject of active research due to their medicinal importance . A review on the synthesis of 1,4-diazepines discusses various synthetic schemes and reactivity of these compounds . Another study presents a biocatalytic approach to synthesize chiral 1,4-diazepanes via imine reductase-catalyzed intramolecular asymmetric reductive amination .Chemical Reactions Analysis
1,4-Diazepines, including “this compound”, are involved in a variety of chemical reactions. The primary purpose of a review on 1,4-diazepines is to discuss the synthetic schemes and reactivity of these compounds .Applications De Recherche Scientifique
1-(1,4-Diazepan-1-yl)nonan-1-one is used in a variety of scientific research applications. It is used in the synthesis of drugs, such as anticonvulsants, antidepressant drugs, and anti-inflammatory drugs. It is also used in the study of biochemical and physiological processes, such as the role of calcium in muscle contraction, the role of sodium in nerve conduction, and the role of potassium in cell signaling. In addition, this compound is used in the study of enzyme kinetics and in the study of the effects of drugs on the body.
Mécanisme D'action
1-(1,4-Diazepan-1-yl)nonan-1-one is believed to act as a modulator of ion channels and receptors in the body. It is believed to interact with and modulate the activity of calcium, sodium, and potassium channels and receptors in the body, as well as other ion channels and receptors. This modulation of ion channels and receptors is believed to be responsible for its effects on biochemical and physiological processes.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. It has been shown to modulate the activity of calcium, sodium, and potassium channels and receptors in the body, which can lead to changes in muscle contraction, nerve conduction, and cell signaling. In addition, this compound has been shown to modulate the activity of enzymes, which can lead to changes in enzyme kinetics. Finally, this compound has been shown to modulate the activity of drugs in the body, which can lead to changes in the effects of drugs on the body.
Avantages Et Limitations Des Expériences En Laboratoire
1-(1,4-Diazepan-1-yl)nonan-1-one has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and is available in a variety of forms. In addition, it is relatively stable and has a low toxicity. However, its use in laboratory experiments is limited by its low solubility in water and its short half-life.
Orientations Futures
1-(1,4-Diazepan-1-yl)nonan-1-one has a variety of potential future directions for research. One potential direction is to further explore its mechanism of action and its effects on biochemical and physiological processes. Another potential direction is to further explore its use in the synthesis of drugs, as well as its effects on the activity of drugs in the body. Finally, further research could be conducted to explore its potential uses in the study of enzyme kinetics and its potential uses in the development of new drugs.
Méthodes De Synthèse
1-(1,4-Diazepan-1-yl)nonan-1-one can be synthesized through a variety of methods, including the reaction of 1,4-dioxane and 1-chlorononane in the presence of sodium hydroxide, the reaction of 1,4-dioxane and 1-chlorononane in the presence of a base, and the reaction of 1,4-dioxane and 1-chlorononane in the presence of a strong acid. The most common method of synthesis is the reaction of 1,4-dioxane and 1-chlorononane in the presence of sodium hydroxide. This reaction produces this compound in high yields and is relatively simple to perform.
Propriétés
IUPAC Name |
1-(1,4-diazepan-1-yl)nonan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O/c1-2-3-4-5-6-7-9-14(17)16-12-8-10-15-11-13-16/h15H,2-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFTPVYKIXIGUOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)N1CCCNCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![tert-Butyl (3R,3aR,6aR)-3-hydroxy-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate](/img/structure/B6334932.png)
